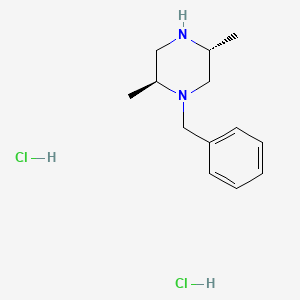

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Beschreibung

Overview of Piperazine Derivatives

Piperazine derivatives constitute a remarkable class of heterocyclic compounds that have achieved an unparalleled position in medicinal chemistry due to their extraordinary structural versatility and diverse pharmacological activities. The fundamental piperazine structure consists of a six-membered ring containing two opposing nitrogen atoms, which provides a unique combination of polar surface area, structural rigidity, and hydrogen bonding capabilities. These properties frequently result in enhanced water solubility, improved oral bioavailability, and superior absorption, distribution, metabolism, and excretion characteristics, alongside better target affinity and specificity.

The versatile basic structure of piperazine allows for extensive development and production of newer bioactive molecules that can effectively treat a wide range of diseases. The two opposing nitrogen atoms in the six-membered piperazine ring offer significant advantages including large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptors and donors. These characteristics have made piperazine derivatives particularly attractive for pharmaceutical development, with numerous successful applications across diverse therapeutic areas.

Contemporary research has demonstrated that piperazine derivatives are present in various potent marketed drugs, including human immunodeficiency virus protease inhibitors, calcium antagonists, antibiotics, and cerebrocardiac vascular drugs. The incorporation of piperazine represents an important synthetic strategy in drug discovery due to its easy modifiability, water solubility, alkaline nature, capacity for hydrogen bonding formation, and ability to adjust molecular physicochemical properties. The remarkable antimicrobial, anti-tubercular, antipsychotic, anti-parasitic, anticonvulsant, antidepressant, anti-inflammatory, cytotoxic, antimalarial, antiarrhythmic, antioxidant, and antiviral activities associated with piperazine derivatives further underscore their importance in medicinal chemistry.

Table 1: Key Pharmacological Activities of Piperazine Derivatives

| Activity Class | Examples | Therapeutic Applications |

|---|---|---|

| Antimicrobial | Ciprofloxacin derivatives | Bacterial infections |

| Anti-inflammatory | Substituted piperazines | Pain and inflammation management |

| Antipsychotic | Phenylpiperazine derivatives | Mental health disorders |

| Anticonvulsant | Modified piperazine scaffolds | Epilepsy treatment |

| Antidepressant | Benzylpiperazine analogs | Mood disorders |

| Antitubercular | Chlorophenyl derivatives | Tuberculosis therapy |

Historical Development of Substituted Piperazines

The historical development of substituted piperazines reflects a progressive evolution from simple structural modifications to sophisticated stereochemically controlled syntheses that have revolutionized pharmaceutical chemistry over several decades. Early investigations into piperazine derivatives were primarily focused on understanding the basic structure-activity relationships and establishing fundamental synthetic methodologies for creating diverse piperazine analogs. These initial studies laid the groundwork for more advanced research that would eventually lead to the development of highly specific and therapeutically valuable compounds.

The emergence of substituted phenylpiperazines marked a significant milestone in the historical development of this compound class. Research demonstrated that different substitution patterns on the phenyl ring could dramatically alter the pharmacological profile of these compounds. ortho-substituted derivatives such as 2-chlorophenylpiperazine and 2-methylphenylpiperazine showed distinct activity profiles compared to their meta and para-substituted counterparts. meta-substituted compounds like 3-chlorophenylpiperazine and 3-trifluoromethylphenylpiperazine exhibited unique properties, while para-substituted derivatives including 4-chlorophenylpiperazine and 4-fluorophenylpiperazine demonstrated yet another set of characteristics.

The development of multiple substitution patterns represented a further advancement in piperazine chemistry, with compounds such as 2,3-dichlorophenylpiperazine and 3,4-dichlorophenylpiperazine showing enhanced potency and selectivity profiles. These discoveries led to systematic investigations of structure-activity relationships that revealed how specific substitutions could modulate neurotransmitter release and receptor binding affinities. The research demonstrated that different substitution patterns could selectively affect serotonin, norepinephrine, and dopamine systems, leading to compounds with distinct pharmacological profiles ranging from selective serotonin releasing agents to norepinephrine-dopamine reuptake inhibitors.

Table 2: Historical Milestones in Piperazine Development

| Period | Development | Key Compounds | Significance |

|---|---|---|---|

| Early Research | Basic piperazine synthesis | Simple piperazine derivatives | Foundation establishment |

| Phenyl Substitution Era | ortho, meta, para modifications | Chloro and methyl derivatives | Structure-activity understanding |

| Multiple Substitution Phase | Complex substitution patterns | Dichlorophenylpiperazines | Enhanced selectivity |

| Stereochemical Control | Chiral synthesis methods | Enantiomerically pure compounds | Precision pharmacology |

| Contemporary Applications | Advanced modifications | Therapeutic agents | Clinical applications |

More recent developments have focused on achieving precise stereochemical control in piperazine synthesis, leading to compounds with defined spatial arrangements of substituents. The introduction of 5-substituted piperazines as novel secondary pharmacophores has greatly improved the physical properties of various therapeutic agents, particularly in terms of water solubility and melting point characteristics. These advances have demonstrated that carefully designed structural modifications can overcome traditional limitations associated with piperazine-based therapeutics while maintaining or enhancing their biological activity.

Significance of (2S,5R)-1-Benzyl-2,5-Dimethylpiperazine Dihydrochloride

This compound represents a pinnacle achievement in the sophisticated design and synthesis of stereochemically defined piperazine derivatives, embodying decades of advancement in understanding the critical relationship between molecular structure and biological function. The compound's significance lies not only in its specific chemical identity but also in its role as an exemplar of how precise stereochemical control can be achieved in complex heterocyclic systems to produce molecules with enhanced pharmaceutical potential.

The stereochemical designation (2S,5R) indicates the specific three-dimensional arrangement of substituents around the piperazine ring, which is crucial for determining the compound's biological activity and pharmacological properties. This particular configuration represents a trans relationship between the methyl groups at positions 2 and 5, combined with the benzyl substitution at nitrogen, creating a molecule with defined spatial characteristics that can interact specifically with biological targets. The importance of this stereochemical precision cannot be overstated, as different stereoisomers of the same compound can exhibit dramatically different biological activities, ranging from therapeutic efficacy to potential toxicity.

The incorporation of the benzyl group at the nitrogen position provides several important advantages, including enhanced lipophilicity, improved membrane permeability, and potential for specific receptor interactions. The benzyl moiety serves as both a structural anchor and a pharmacophore element that can engage in favorable interactions with target proteins through aromatic stacking, hydrophobic contacts, and other non-covalent interactions. This structural feature distinguishes the compound from simpler piperazine derivatives and contributes to its potential therapeutic value.

The presence of methyl substituents at the 2 and 5 positions of the piperazine ring introduces additional complexity and specificity to the molecular structure. These methyl groups not only influence the compound's conformational properties but also affect its electronic distribution and steric interactions with biological targets. The specific (2S,5R) configuration ensures that these methyl groups occupy defined positions in three-dimensional space, creating a unique molecular shape that can be recognized by specific biological receptors or enzymes.

Table 3: Structural Features and Properties of this compound

| Structural Element | Properties | Functional Significance |

|---|---|---|

| (2S,5R) Configuration | Trans-dimethyl arrangement | Stereochemical specificity |

| Benzyl Group | Aromatic, lipophilic | Membrane permeability, receptor binding |

| Dimethyl Substitution | Electron-donating, steric | Conformational control, selectivity |

| Dihydrochloride Salt | Enhanced solubility | Stability, formulation advantages |

| Piperazine Core | Dual nitrogen centers | Hydrogen bonding, basicity |

The formation of the dihydrochloride salt represents a critical aspect of the compound's pharmaceutical significance, as salt formation can dramatically improve the physicochemical properties of organic compounds. The dihydrochloride salt provides enhanced water solubility, improved chemical stability, and better crystalline properties compared to the free base form. These characteristics are essential for pharmaceutical development, as they facilitate formulation development, improve bioavailability, and enhance storage stability.

Recent research has highlighted the potential applications of related piperazine derivatives in various therapeutic areas, including radioprotection, antimicrobial activity, and neurological disorders. The development of second-generation piperazine derivatives has demonstrated that systematic structural modifications can lead to compounds with enhanced efficacy and reduced toxicity profiles. These advances underscore the continued importance of compounds like this compound as templates for further pharmaceutical development and as research tools for understanding structure-activity relationships in complex biological systems.

Eigenschaften

IUPAC Name |

(2S,5R)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOPREOUOQQPDC-QBKBNCOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660836 | |

| Record name | (2S,5R)-1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260254-80-6 | |

| Record name | (2S,5R)-1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of benzylamine with 2,5-dimethylpiperazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Stereoisomers and Enantiomers

(a) (2R,5S)-1-Benzyl-2,5-dimethylpiperazine Dihydrochloride

- CAS : 198896-00-3

- Key Differences: The (2R,5S) enantiomer shares the same substituents but differs in stereochemistry.

(b) (2S,5S)-1-Benzyl-2,5-dimethylpiperazine Dihydrochloride

- CAS : 745031-35-0

- Key Differences: This diastereomer alters the spatial arrangement of methyl groups, likely reducing δ-opioid receptor affinity. No pharmacological data are available, but its distinct configuration may render it unsuitable for opioid ligand synthesis .

(c) trans-2,5-Dimethylpiperazine Dihydrochloride

- CAS: Not explicitly listed (referenced in polymer synthesis)

- Key Differences : Lacking the benzyl group, this compound is less lipophilic and primarily used in polymer chemistry. It exhibits low solubility in chloroform (0.008 g/100 mL at 25°C) , contrasting with the benzylated analog’s presumed higher solubility in polar solvents due to the dihydrochloride salt.

Physicochemical Properties

Notes:

Pharmacological Activity

This compound :

- Non-Benzylated Analogs (e.g., trans-2,5-Dimethylpiperazine): No reported opioid receptor activity. Used in polyamide synthesis due to rigid trans-configuration .

- Stereoisomers (e.g., 2R,5S or 2S,5S): Limited bioactivity data; (2R,5S) is synthesized but lacks documented receptor interactions .

Biologische Aktivität

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride is a synthetic compound belonging to the piperazine class, characterized by its unique stereochemistry and functional groups. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly its interactions with various receptors and enzymes.

The compound's structure includes a piperazine ring substituted with two methyl groups at positions 2 and 5, and a benzyl group at position 1. The dihydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays and applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Receptor Binding : The compound has been studied for its binding affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and anxiety.

- Inhibition of Enzymes : It has been reported that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for regulating neurotransmitter levels in the synaptic cleft. This inhibition may contribute to cognitive enhancement effects .

- Antioxidant Activity : Some studies have highlighted the antioxidant properties of piperazine derivatives, indicating potential protective effects against oxidative stress in biological systems .

Case Studies

A notable study involved the administration of this compound in animal models to evaluate its therapeutic efficacy:

- Study Design : Mice were treated with varying doses of the compound to assess its impact on behavior and biochemical markers associated with anxiety and depression. The results showed significant improvements in behavioral tests compared to control groups .

- Biochemical Analysis : Post-treatment analysis revealed alterations in neurotransmitter levels consistent with the modulation of serotonin and dopamine pathways. These findings support the compound's role as a potential anxiolytic agent .

The mechanism by which this compound exerts its biological effects involves:

- Ligand-Receptor Interactions : The compound acts as a ligand for various receptors, modulating their activity and influencing signal transduction pathways. This interaction may lead to changes in neurotransmitter release and reuptake mechanisms.

- Influence on Gene Expression : Research has indicated that treatment with this compound can alter the expression of genes associated with inflammatory responses and neuronal plasticity. This suggests a broader impact on cellular signaling beyond simple receptor binding.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other piperazine derivatives:

| Compound | Receptor Binding | Enzyme Inhibition | Antioxidant Activity | Therapeutic Potential |

|---|---|---|---|---|

| This compound | High | Yes | Moderate | Anxiety/Depression Treatment |

| Piperazine derivative A | Moderate | Yes | High | Cognitive Enhancement |

| Piperazine derivative B | Low | No | Moderate | Antidepressant |

Q & A

Q. What are the optimized synthetic routes for (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step organic reactions, including alkylation of piperazine derivatives and subsequent dihydrochloride salt formation. Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during benzylation to minimize side reactions.

- Catalyst selection : Using palladium-based catalysts for stereoselective benzylation to preserve the (2S,5R) configuration .

- Purification : Employing recrystallization from ethanol/water mixtures to achieve >98% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing the purity and stereochemical integrity of this compound?

Essential methods include:

- Chiral HPLC : To confirm enantiomeric purity using a Chiralpak® AD-H column (mobile phase: hexane/isopropanol with 0.1% TFA) .

- NMR spectroscopy : H and C NMR to verify the benzyl and methyl substituents’ positions (e.g., δ 2.35 ppm for C2/C5 methyl groups) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 283.18) .

Q. How should researchers design initial biological screening assays to evaluate this compound’s activity?

- Target selection : Prioritize receptors/ion channels where piperazine derivatives are known ligands (e.g., serotonin 5-HT or dopamine D receptors) .

- Assay formats : Use radioligand binding assays (e.g., H-spiperone for D receptors) or fluorescence-based calcium flux assays for GPCR targets .

- Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding studies, such as conflicting IC values across assays?

- Orthogonal validation : Cross-validate using electrophysiology (e.g., patch-clamp for ion channels) or β-arrestin recruitment assays .

- Structural analysis : Perform X-ray crystallography or cryo-EM to assess binding mode discrepancies, focusing on the benzyl group’s orientation in the receptor pocket .

- Buffer optimization : Adjust assay pH (6.5–7.4) and ion concentration (e.g., Mg for stabilizing GPCR conformations) .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?

- Degradation studies : Use HPLC-MS to monitor hydrolysis under simulated environmental conditions (pH 4–9, 25–40°C) .

- Ecotoxicology assays : Conduct Daphnia magna acute toxicity tests (48-hr LC) and algal growth inhibition studies .

- Bioaccumulation modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict logP and BCF values .

Q. How can computational approaches elucidate the compound’s mechanism of action and off-target interactions?

- Molecular docking : Use AutoDock Vina to model interactions with targets like monoamine transporters, focusing on hydrogen bonding with the piperazine nitrogen .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the benzyl group in lipid bilayers .

- Machine learning : Train models on ChEMBL data to predict off-target kinase inhibition (e.g., MAPK pathways) .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.